molecular formula C23H26N2O2 B10886388 N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-(pyridin-2-yl)ethanamine

N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-(pyridin-2-yl)ethanamine

Cat. No.: B10886388
M. Wt: 362.5 g/mol
InChI Key: SUFWINVWLQXKPI-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE is an organic compound that features a complex structure with multiple functional groups

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C23H26N2O2/c1-25(15-13-21-10-6-7-14-24-21)17-20-11-12-22(23(16-20)26-2)27-18-19-8-4-3-5-9-19/h3-12,14,16H,13,15,17-18H2,1-2H3

InChI Key

SUFWINVWLQXKPI-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-(benzyloxy)-3-methoxybenzylamine with 2-(2-pyridyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridyl ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(benzyloxy)-3-methoxybenzaldehyde or 4-(benzyloxy)-3-methoxybenzoic acid.

    Reduction: Formation of reduced pyridyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE can be compared with other benzylamine derivatives and pyridyl-containing compounds.
  • Examples include N-benzyl-N-methyl-2-(2-pyridyl)ethylamine and 4-(benzyloxy)-3-methoxybenzylamine.

Uniqueness

  • The presence of both benzyloxy and methoxy groups on the benzyl ring, along with the pyridyl and ethylamine moieties, makes this compound unique.
  • This unique structure allows for diverse chemical reactivity and potential applications in various fields.

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